Nitromethaqualone

Catalog No.
S569217
CAS No.
340-52-3
M.F
C16H13N3O4
M. Wt
311.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromethaqualone

CAS Number

340-52-3

Product Name

Nitromethaqualone

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3

InChI Key

RZHHDMJWDYJXAW-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC

Synonyms

2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone, nitromethaqualone

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC

Forensic Science

Summary of the Application: Nitromethaqualone has been studied for its identification and differentiation from some positional isomers . This is important in forensic science for the accurate identification of substances in various contexts, such as toxicology and chemical analysis .

Methods of Application or Experimental Procedures: The methods used for the identification of Nitromethaqualone include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and electron impact mass spectroscopy combined with gas-liquid chromatography . These techniques allow for the differentiation of Nitromethaqualone from any of the studied isomers, methaqualone, and mecloqualone .

Results or Outcomes: The results showed that the mentioned techniques are capable of differentiating Nitromethaqualone from any of the studied isomers, methaqualone, and mecloqualone .

Medicinal Chemistry

Results or Outcomes: Methaqualone has been found to have significant hypnotic activity . Aside from its hypnotic action, it also possesses anticonvulsant and anti-cough properties and intensifies the action of barbiturates, analgesics, and neuroleptics .

Recreational Use

Summary of the Application: Nitromethaqualone is an analogue of methaqualone that has similar sedative and hypnotic properties . It is significantly more potent (10×) compared to the parent compound; the typical dose is approximately 25 mg .

Results or Outcomes: Nitromethaqualone is known to have strong sedative and addictive properties .

Online Drug Forums

Summary of the Application: Nitromethaqualone and its analogues are extensively discussed in online drug forums . These forums feature descriptions of the effects and experiences of using these substances, advice on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings, and reports of attempts at self-synthesis .

Results or Outcomes: Methaqualone and its analogues appear to be receiving considerable interest, enthusiasm, and eagerness to experiment with them in online drug forums .

Nitromethaqualone is a synthetic analogue of methaqualone, recognized for its sedative and hypnotic properties. It is significantly more potent than its parent compound, with a typical effective dose being around 25 milligrams. The molecular formula of nitromethaqualone is C16H13N3O4C_{16}H_{13}N_{3}O_{4}, and it possesses a molar mass of approximately 311.297 g/mol. Its structure includes a nitro group, which contributes to its enhanced pharmacological effects compared to methaqualone .

The exact mechanism of action for Nitromequalone remains unclear. However, it is likely similar to methaqualone, which acts by potentiating the neurotransmitter GABA in the central nervous system, leading to sedation and relaxation [].

Types of Reactions

  • Oxidation: Nitromethaqualone can undergo oxidation, particularly at the methoxy group, leading to the formation of quinones.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.
  • Substitution: Strong acids or bases are typically employed to facilitate substitution reactions.

Major Products

  • Oxidation: Formation of quinones.
  • Reduction: Production of amino derivatives.
  • Substitution: Various substituted derivatives depending on the substituent introduced.

Nitromethaqualone primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing GABA's inhibitory effects, which leads to its sedative and hypnotic effects. This mechanism is similar to other sedative-hypnotics but is characterized by its higher potency .

The synthesis of nitromethaqualone involves the nitration of methaqualone. The process typically begins with methaqualone, which is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration of the aromatic ring.

Industrial Production

In industrial settings, this synthesis follows similar routes but on a larger scale, with stringent controls over reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or other purification techniques .

Nitromethaqualone has several applications in scientific research:

  • Chemistry: Used as a reference standard in analytical chemistry for identifying and quantifying similar compounds.
  • Biology: Studied for its effects on biological systems, particularly regarding neurotransmitter interactions.
  • Medicine: Investigated for potential therapeutic uses due to its sedative and hypnotic properties.
  • Industry: Utilized in developing new pharmaceuticals and as a precursor in synthesizing other chemical compounds .

Research indicates that nitromethaqualone undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group, which is then partially acetylated. In humans, cleavage of the quinazolinone nucleus occurs, leading to various metabolites. In rats, additional pathways include oxidation and subsequent reduction products that are excreted as glucuronides .

Nitromethaqualone shares similarities with several other sedative-hypnotics but stands out due to its enhanced potency and specific interactions with GABA receptors.

Similar Compounds

Compound NamePotencyMechanism of ActionUnique Features
MethaqualoneLower (10× less than nitromethaqualone)GABA-A receptor modulatorHistorical use as a sleep aid
MecloqualoneModerateGABA-A receptor modulatorSimilar structure but different effects
DiazepamModerateGABA-A receptor modulatorWidely used benzodiazepine
PhenobarbitalModerateBarbiturate acting on GABALong history in epilepsy treatment

Nitromethaqualone's unique combination of potency and specific receptor interactions distinguishes it from these compounds, making it an interesting subject for further research into sedative-hypnotics .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

311.09060590 g/mol

Monoisotopic Mass

311.09060590 g/mol

Heavy Atom Count

23

UNII

7G855468ZM

Other CAS

340-52-3

Wikipedia

Nitromethaqualone

Dates

Modify: 2024-04-14

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